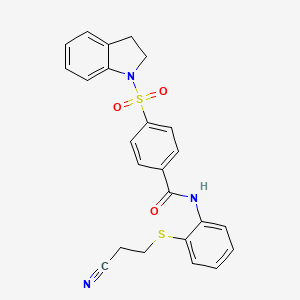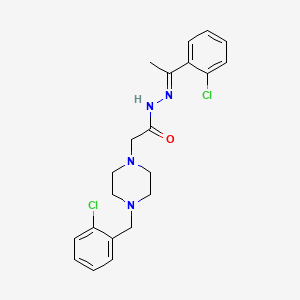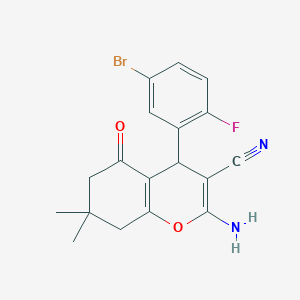![molecular formula C19H20N4O4 B11655882 4-(morpholin-4-ylmethyl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11655882.png)
4-(morpholin-4-ylmethyl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Morpholine Derivative: The morpholine ring is introduced through the reaction of diethylene glycol with methylamine, followed by cyclization.
Synthesis of the Benzohydrazide Moiety: This involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Condensation Reaction: The final step involves the condensation of the morpholine derivative with the benzohydrazide in the presence of a nitrophenyl aldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Explored for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can inhibit or activate specific biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler morpholine derivative used in various chemical reactions.
N-Methylmorpholine N-oxide: An oxidant used in organic synthesis.
Morpholine-3-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
Uniqueness
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a morpholine ring, nitrophenyl group, and benzohydrazide moiety, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H20N4O4/c24-19(21-20-13-16-2-1-3-18(12-16)23(25)26)17-6-4-15(5-7-17)14-22-8-10-27-11-9-22/h1-7,12-13H,8-11,14H2,(H,21,24)/b20-13+ |
InChI Key |
JDMWMTZJRMUQRO-DEDYPNTBSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655802.png)
amino}-1-benzofuran-3-carboxylate](/img/structure/B11655808.png)

![(2E,5Z)-5-{[4-(Benzyloxy)-3-ethoxyphenyl]methylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11655820.png)

![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655824.png)
![2-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11655828.png)
![N-(biphenyl-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11655835.png)
![(Z)-2-Cyano-3-{4-[4-((E)-3-phenyl-allyl)-piperazin-1-yl]-phenyl}-acrylic acid ethyl ester](/img/structure/B11655850.png)

![(4-Methoxyphenyl)[4-(3-methylphenyl)piperazin-1-yl]methanethione](/img/structure/B11655856.png)
![methyl N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoalaninate](/img/structure/B11655857.png)
![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11655864.png)
![6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11655871.png)
